N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Overview
Description
N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, commonly known as DMMG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMMG is a derivative of glycine, an amino acid that plays a crucial role in the human body. The synthesis of DMMG has been studied extensively, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DMMG involves its binding to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. Sigma-1 receptors are involved in the regulation of calcium signaling, which is important for various cellular processes. DMMG has been shown to increase the activity of sigma-1 receptors, leading to an increase in calcium release from the endoplasmic reticulum. This increased calcium signaling has been linked to neuroprotection and the modulation of various physiological processes.
Biochemical and Physiological Effects:
DMMG has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of sigma-1 receptors, leading to an increase in calcium signaling. This increased calcium signaling has been linked to neuroprotection and the modulation of various physiological processes such as pain perception, memory, and neuroprotection.
Advantages and Limitations for Lab Experiments
DMMG has several advantages as a research tool. It has a high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Its synthesis method has been optimized to achieve a high yield of DMMG with minimal impurities, making it a reliable research tool.
However, there are also limitations to the use of DMMG in lab experiments. Its mechanism of action is not fully understood, and its effects on other receptors and cellular processes are not well characterized. Additionally, DMMG has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for the study of DMMG. One direction is to further investigate its mechanism of action and its effects on other receptors and cellular processes. Another direction is to study its potential applications in animal studies, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the optimization of DMMG synthesis methods could lead to the development of more efficient and cost-effective ways of producing this compound.
Scientific Research Applications
DMMG has been studied for its potential applications in research. It has been found to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and neuroprotection. DMMG has been shown to modulate sigma-1 receptor activity, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-13-9-14(2)20(15(3)10-13)28(24,25)22(4)12-19(23)21-17-11-16(26-5)7-8-18(17)27-6/h7-11H,12H2,1-6H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEXNQXVHMDDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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